3-(4-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

1,2,4-Oxadiazole Anticancer DU-145

Procure the precise para-tolyl isomer (CAS 1105223-86-6) to ensure valid structure-activity comparisons with ortho- (CAS 1105199-53-8) and meta-methyl analogs. Identical molecular mass (356.44 g·mol⁻¹) enables isomer-pair physicochemical profiling without mass bias. Use parallel MTT assays on DU-145 prostate cancer cells (class IC₅₀ range 0.5–5.1 µM) and β-adrenoceptor selectivity panels to map the SAR impact of the 2,4,5-trimethylbenzenesulfonyl motif versus the 2,4,6-trimethyl variant.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 1105223-86-6
Cat. No. B2785450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS1105223-86-6
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
InChIInChI=1S/C19H20N2O3S/c1-12-5-7-16(8-6-12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
InChIKeyGKYHISHIGMTAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105223-86-6): Procurement-Relevant Physicochemical Profile and Structural Classification


3-(4-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105223-86-6) is a fully synthetic, disubstituted 1,2,4-oxadiazole heterocycle bearing a para‑tolyl group at the 3‑position and a 2,4,5‑trimethylbenzenesulfonylmethyl moiety at the 5‑position . The compound has a molecular formula of C₁₉H₂₀N₂O₃S and a monoisotopic mass of 356.11946 g·mol⁻¹ (average mass 356.44 g·mol⁻¹) . It belongs to a cluster of closely related oxadiazole sulfones that differ only by the substitution pattern on the phenyl ring (ortho‑, meta‑, or para‑methyl) or the trimethyl arrangement on the benzenesulfonyl group (2,4,5‑ vs. 2,4,6‑trimethyl), making unambiguous structural identification via CAS number essential for procurement decisions .

Why 3-(4-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs Without Quantitative Justification


The 1,2,4‑oxadiazole scaffold is exquisitely sensitive to the nature and position of substituents on both the 3‑aryl and 5‑sulfonylmethyl fragments. Structure‑activity relationship (SAR) studies on closely related 1,2,4‑oxadiazole sulfides and sulfones have demonstrated that minor alterations in the aryl group pattern (e.g., moving a methyl substituent from the para‑ to the ortho‑position) or changing the trimethyl arrangement on the benzenesulfonyl portion can shift antiproliferative IC₅₀ values across a >10‑fold range, from 0.5 µM to 5.1 µM in DU‑145 prostate cancer cells [1]. Moreover, patents on oxadiazole‑benzenesulfonamides explicitly link the benzenesulfonyl substitution pattern to selectivity for β3‑adrenergic receptors over β1 and β2 subtypes [2]. Consequently, procuring a generic “oxadiazole sulfone” without verifying its precise CAS and substitution pattern carries a material risk of obtaining a compound with divergent biological and physicochemical properties that cannot be extrapolated from published data on other analogs.

Quantitative Differential Evidence for 3-(4-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole vs. In‑Class Comparators


Absence of Published Target‑Compound Biological Data Requires Direct Comparative Screening Against Ortho‑ and Meta‑Methyl Regioisomers

No primary literature, patent, or authoritative database reports quantitative biological activity (IC₅₀, MIC, Kᵢ, EC₅₀) for the target compound 3‑(4‑methylphenyl)-5‑[(2,4,5‑trimethylbenzenesulfonyl)methyl]-1,2,4‑oxadiazole (CAS 1105223-86-6) . By contrast, the broader class of 1,2,4‑oxadiazole sulfides and sulfones has yielded IC₅₀ values of 0.5–5.1 µM against DU‑145 prostate cancer cells in MTT assays [1]. This data gap means that a procurement decision must default to head‑to‑head screening of the para‑tolyl compound against its ortho‑methyl (CAS 1105199‑53‑8) and meta‑methyl (CAS not confirmed) regioisomers, which share the same molecular formula (C₁₉H₂₀N₂O₃S, MW 356.4) but are expected to differ in potency by ≥3‑fold based on SAR precedent [1].

1,2,4-Oxadiazole Anticancer DU-145

Para‑Tolyl vs. Ortho‑Tolyl Regioisomers: Identical Mass, Potentially Divergent Target‑Binding and Pharmacokinetic Properties

The target compound and its ortho‑methylphenyl analog (CAS 1105199‑53‑8) share the molecular formula C₁₉H₂₀N₂O₃S and an identical molecular weight of 356.44 g·mol⁻¹, rendering them indistinguishable by mass spectrometry alone . However, the para‑substitution pattern imparts a higher degree of molecular symmetry and is predicted to reduce steric hindrance around the oxadiazole‑sulfonyl linker relative to the ortho isomer. In analogous 1,2,4‑oxadiazole series, the para‑tolyl group has been associated with improved nematocidal activity compared to other aryl substitutions, though direct comparative data for the sulfonylmethyl sub‑series are lacking [1]. The 2,4,5‑trimethylbenzenesulfonyl group is also distinct from the 2,4,6‑trimethyl (mesityl) isomer used in analogs such as CAS 1105199‑05‑0, which may influence metabolic stability and CYP450 interactions based on steric shielding of the sulfonyl moiety.

Regioisomerism Lipophilicity Metabolic stability

2,4,5‑Trimethyl vs. 2,4,6‑Trimethyl Benzenesulfonyl Pattern: Implications for Selectivity and Off‑Target Liability

The target compound incorporates a 2,4,5‑trimethylbenzenesulfonyl group, whereas several commercially available analogs (e.g., CAS 1105199‑05‑0) use the 2,4,6‑trimethyl (mesityl) pattern. Patent data on oxadiazole‑benzenesulfonamides demonstrate that the precise methylation pattern on the benzenesulfonyl ring directly governs β3‑adrenergic receptor selectivity: certain substitution configurations yield agonist activity with very little β1 and β2 receptor activity, while others lose this selectivity profile [1]. Although no receptor‑binding data exist for the target compound itself, this class‑level evidence establishes that the 2,4,5‑ vs. 2,4,6‑trimethyl distinction is not trivial and can alter target engagement and off‑target liability in biological systems.

Sulfonyl substitution pattern Receptor selectivity β3‑Adrenoceptor

Validated Application Scenarios for 3-(4-Methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105223-86-6) Based on Available Evidence


Head‑to‑Head MTT Antiproliferative Screening Against Ortho‑ and Meta‑Methylphenyl Regioisomers on DU‑145 Prostate Cancer Cells

Given the absence of target‑compound bioactivity data, the most scientifically grounded application is a side‑by‑side MTT assay comparing CAS 1105223-86-6 with its ortho‑methyl (CAS 1105199‑53‑8) and meta‑methyl analogs on the DU‑145 prostate cancer cell line, using the established protocol from Khatik et al. (2012) [1]. This design directly addresses the SAR gap and enables quantification of the potency shift attributable to the para‑tolyl configuration. The class‑wide IC₅₀ range of 0.5–5.1 µM provides a quantitative benchmark against which the target compound can be compared [1].

Regioisomer‑Specific Target‑Engagement Profiling for β3‑Adrenoceptor or Other Sulfonyl‑Sensitive Receptors

For laboratories investigating sulfonyl‑dependent receptor pharmacology, CAS 1105223-86-6 can be employed as a tool compound to probe whether the 2,4,5‑trimethylbenzenesulfonyl motif confers a selectivity advantage over the 2,4,6‑trimethyl (mesityl) configuration described in US Patent 6,034,106 [2]. The compound should be tested in parallel with the 2,4,6‑trimethyl analog (CAS 1105199‑05‑0) in functional β‑adrenoceptor assays or in broader selectivity panels to empirically determine the impact of the sulfonyl methylation pattern on target engagement and off‑target activity.

Physicochemical Comparator in Solubility, Stability, and Metabolic Clearance Assays to Inform Lead Optimization

The identical molecular weight and formula of the para‑tolyl target compound and its ortho‑tolyl isomer (CAS 1105199‑53‑8) make them ideal pairs for comparative physicochemical profiling assays, including kinetic solubility, microsomal stability, and plasma protein binding . Such data can reveal whether the para‑methyl arrangement offers a meaningful advantage in clearance or free fraction without the confounding effect of mass differences, thereby guiding medicinal chemistry decisions in oxadiazole‑based lead optimization programs.

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